molecular formula C16H22O5 B1343587 Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-09-3

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

Cat. No. B1343587
M. Wt: 294.34 g/mol
InChI Key: VTOXEPDKBMTDEP-UHFFFAOYSA-N
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Description

The compound is a derivative of propionic acid, which is a common organic compound with a wide range of uses . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in many over-the-counter sleep aids .


Synthesis Analysis

While specific synthesis information for “Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate” was not found, related compounds have been synthesized through various methods. For example, a simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .

Scientific Research Applications

Synthesis of Conformationally Restricted Dopamine Analogues

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is utilized in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This synthesis explores the potential of these derivatives in neurological research, particularly in the context of dopamine-related pathways (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Enhancement of Antioxidant Capacity

This compound plays a role in enhancing the antioxidant capacity of other compounds. For example, in enzymatic modifications of 2,6-dimethoxyphenol, it has been used to produce compounds with higher antioxidant capacity, demonstrating its potential in the development of bioactive compounds with enhanced antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Application in Antiulcer Agent Synthesis

The compound is also involved in the synthesis of phenylpropanol derivatives, which have shown potent antiulcer activities. This indicates its utility in the pharmaceutical industry for developing new treatments for ulcer-related conditions (Muto, Ichikawa, Seiki, Shirataki, Yokoe, & Komatsu, 1995).

Key Intermediate in Statin Synthesis

This compound is a key intermediate in the synthesis of pharmacologically important statins. Its role in the large-scale preparation of statin precursors highlights its importance in the field of medicinal chemistry, particularly for cholesterol-lowering medications (Tararov, König, & Börner, 2006).

properties

IUPAC Name

ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-9-13(17)12-8-7-10-14(19-2)16(12)20-3/h7-8,10H,4-6,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOXEPDKBMTDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645808
Record name Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate

CAS RN

898758-09-3
Record name Ethyl 2,3-dimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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